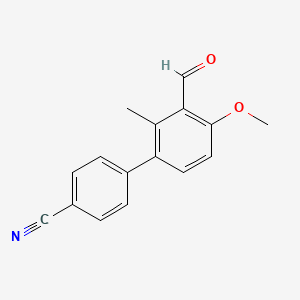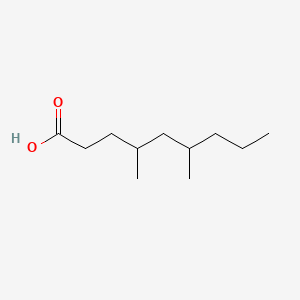![molecular formula C17H18Cl2N2O3S B14181176 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide CAS No. 922709-23-7](/img/structure/B14181176.png)
3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C17H18Cl2N2O3S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of dichlorobenzene, morpholine, and sulfonamide functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-(4-morpholinylmethyl)aniline in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Purification: The resulting intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzene moiety.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can modify the sulfonamide group.
Applications De Recherche Scientifique
3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: This compound shares structural similarities with 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide but has additional chlorine atoms and a trichlorophenoxy group.
3,4-Dichloro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide: This compound has a similar core structure but differs in the substituents attached to the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
922709-23-7 |
|---|---|
Formule moléculaire |
C17H18Cl2N2O3S |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
3,4-dichloro-N-[2-(morpholin-4-ylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H18Cl2N2O3S/c18-15-6-5-14(11-16(15)19)25(22,23)20-17-4-2-1-3-13(17)12-21-7-9-24-10-8-21/h1-6,11,20H,7-10,12H2 |
Clé InChI |
XXYWNEPBJTVEHF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


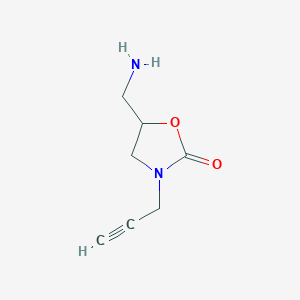
![N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide](/img/structure/B14181111.png)
![Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate](/img/structure/B14181114.png)
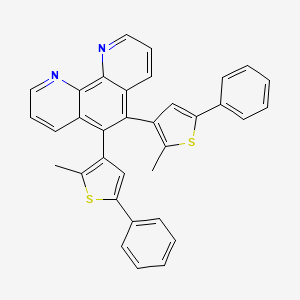
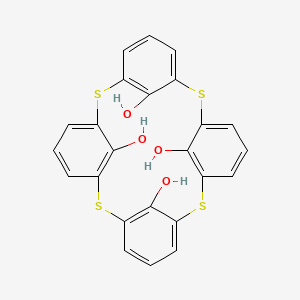
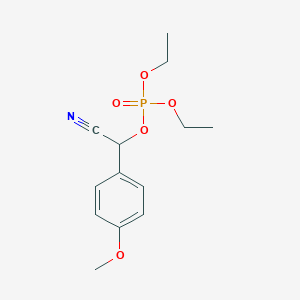
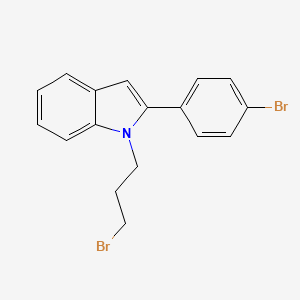
![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)
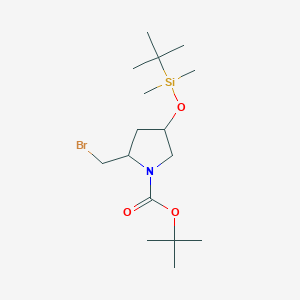
![2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol](/img/structure/B14181171.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)
